molecular formula C9H10ClNO2 B15475191 N-(2-Chlorophenyl)-L-alanine CAS No. 35224-54-5

N-(2-Chlorophenyl)-L-alanine

Cat. No.: B15475191
CAS No.: 35224-54-5
M. Wt: 199.63 g/mol
InChI Key: AWRNWLYWQPIEDM-LURJTMIESA-N
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Description

From 2-Chloronitrobenzene: A common precursor is 2-chloronitrobenzene. This can be reduced to 2-chloroaniline or N-(2-chlorophenyl)hydroxylamine. Selective hydrogenation of nitroarenes is a key industrial process. mdpi.com The use of platinum-on-carbon (Pt/C) catalysts in the presence of additives like 4-(dimethylamino)pyridine (DMAP) has been shown to achieve high selectivity for the corresponding hydroxylamine under mild conditions in a continuous flow system. mdpi.com The resulting 2-chloroaniline can then be coupled with an L-alanine derivative.

Direct Arylation: Modern coupling reactions, such as the Buchwald-Hartwig amination, allow for the direct coupling of an aryl halide (e.g., 1-bromo-2-chlorobenzene or 1,2-dichlorobenzene) with the amino group of L-alanine (or its ester derivative) using a palladium or copper catalyst.

Synthetic Strategy Example: A plausible synthetic route would involve the protection of the carboxylic acid of L-alanine as an ester (e.g., methyl or ethyl ester) to prevent side reactions. This L-alanine ester would then be reacted with a suitable 2-chlorophenylating agent, such as 2-fluoronitrobenzene, via nucleophilic aromatic substitution (SNAr). The nitro group of the resulting intermediate would then be reduced to an amine, followed by diazotization and Sandmeyer reaction to install the chloro group. A more direct route would be the aforementioned Buchwald-Hartwig coupling of L-alanine methyl ester with 1-bromo-2-chlorobenzene, followed by deprotection of the ester.

Table 3: Key Precursors for N-(2-Chlorophenyl)-L-alanine Synthesis
Precursor/IntermediateTypical Synthetic MethodRole in Overall Synthesis
L-Alanine Fermentation; Asymmetric synthesis from D-2-chloropropionic acid and ammonia. google.comSource of the chiral amino acid backbone.
2-Chloroaniline Selective catalytic hydrogenation of 2-chloronitrobenzene. mdpi.comPrecursor for the 2-chlorophenyl moiety, used in coupling reactions.
1-Bromo-2-chlorobenzene Halogenation of chlorobenzene.Aryl halide partner for Buchwald-Hartwig N-arylation.
L-Alanine Methyl Ester Fischer esterification of L-alanine.Protected form of L-alanine used to prevent self-condensation during N-arylation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35224-54-5

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

(2S)-2-(2-chloroanilino)propanoic acid

InChI

InChI=1S/C9H10ClNO2/c1-6(9(12)13)11-8-5-3-2-4-7(8)10/h2-6,11H,1H3,(H,12,13)/t6-/m0/s1

InChI Key

AWRNWLYWQPIEDM-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC1=CC=CC=C1Cl

Canonical SMILES

CC(C(=O)O)NC1=CC=CC=C1Cl

Origin of Product

United States

Spectroscopic and Advanced Structural Elucidation of N 2 Chlorophenyl L Alanine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is an indispensable tool for delineating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of protons and carbons.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of N-(2-Chlorophenyl)-L-alanine is expected to exhibit distinct signals corresponding to the protons of the alanine (B10760859) backbone and the 2-chlorophenyl ring. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the phenyl ring, as well as the amino acid moiety.

The protons of the 2-chlorophenyl group are anticipated to appear in the aromatic region, typically between 6.8 and 7.5 ppm. Due to the substitution pattern, these protons will likely display a complex splitting pattern arising from spin-spin coupling. The proton on the nitrogen (N-H) is expected to be a singlet or a doublet depending on the solvent and its exchange rate, appearing in the downfield region. The alpha-proton (α-H) of the alanine part, being adjacent to the chiral center and the electron-withdrawing nitrogen and carboxyl groups, will likely resonate as a quartet. The methyl protons (CH₃) of the alanine residue would appear as a doublet due to coupling with the α-H.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Aromatic-H6.8 - 7.5Multiplet
NHVariable (e.g., 5.0-8.0)Singlet/Doublet
α-H~4.0 - 4.5Quartet
CH₃~1.5Doublet

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 170-180 ppm. The carbons of the 2-chlorophenyl ring will resonate in the aromatic region (110-150 ppm), with the carbon atom bonded to the chlorine atom (C-Cl) showing a characteristic shift. The alpha-carbon (α-C) of the alanine moiety will appear around 50-60 ppm, and the methyl carbon (CH₃) will be the most upfield signal, typically below 20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O (Carboxyl)170 - 180
Aromatic C-Cl~130
Aromatic C-N~145
Aromatic C-H115 - 135
α-C50 - 60
CH₃15 - 20

Two-Dimensional NMR Techniques (e.g., COSY, HSQC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For this compound, a cross-peak between the α-H and the CH₃ protons would be expected, confirming their connectivity within the alanine backbone. Correlations between the aromatic protons would also be visible, helping to assign their specific positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom. For instance, the signal for the α-H would show a correlation to the α-C signal, and the CH₃ proton signals would correlate with the CH₃ carbon signal.

Vibrational Spectroscopy for Conformational and Intermolecular Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their local environment, including hydrogen bonding and conformational states.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its various functional groups. The presence of the carboxylic acid group will be indicated by a broad O-H stretching band around 2500-3300 cm⁻¹ and a strong C=O stretching vibration around 1700-1730 cm⁻¹. The N-H stretching vibration of the secondary amine is expected in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl ring will be observed in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration typically appears in the fingerprint region, around 700-800 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic acid)2500 - 3300Broad, Strong
N-H stretch (Amine)3300 - 3500Medium
Aromatic C-H stretch> 3000Medium to Weak
Aliphatic C-H stretch2850 - 3000Medium
C=O stretch (Carboxylic acid)1700 - 1730Strong
Aromatic C=C stretch1450 - 1600Medium to Strong
C-N stretch1200 - 1350Medium
C-Cl stretch700 - 800Strong

Raman Spectroscopy

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to FT-IR. Aromatic ring vibrations, particularly the ring breathing modes, often give rise to strong and sharp signals in the Raman spectrum. For this compound, the symmetric stretching of the phenyl ring is expected to produce a strong band. The C-Cl stretching vibration is also typically Raman active. In contrast to FT-IR, the O-H and N-H stretching vibrations are generally weak in Raman spectra. The C=O stretch will be present but may be weaker than in the IR spectrum.

Table 4: Predicted Raman Shifts for this compound

Vibrational ModePredicted Raman Shift (cm⁻¹)Intensity
Aromatic C-H stretch> 3000Medium
Aromatic Ring Breathing~1000Strong
C=O stretch (Carboxylic acid)1650 - 1700Medium
C-Cl stretch700 - 800Medium to Strong

Mass Spectrometry for Molecular Composition and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be ideal for purifying this compound from a reaction mixture and confirming its molecular weight.

In a typical LC-MS analysis, the compound would be ionized, commonly using electrospray ionization (ESI), to produce a protonated molecule [M+H]⁺. For this compound (molecular formula C₉H₁₀ClNO₂), the expected monoisotopic mass is approximately 215.04 g/mol . The LC-MS spectrum would be expected to show a prominent peak at an m/z of approximately 216.05, corresponding to the [M+H]⁺ ion. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be anticipated, resulting in a signal at m/z 218.05 with about one-third the intensity of the m/z 216.05 peak.

No specific experimental LC-MS data or chromatograms for this compound were found in the available literature.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, typically to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of a compound's elemental composition.

For this compound, an HRMS analysis would be used to confirm its elemental formula (C₉H₁₀ClNO₂). By measuring the exact mass of the molecular ion with high precision, it is possible to distinguish it from other ions that might have the same nominal mass.

No specific high-resolution mass spectral data for this compound have been published in the searched scientific databases.

X-ray Crystallography for Solid-State Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Single-Crystal X-ray Diffraction

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound would be required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

The data obtained would include the unit cell parameters (the dimensions of the repeating unit in the crystal lattice), the space group (describing the symmetry of the crystal), and the precise coordinates of each atom. This would reveal the conformation of the molecule in the solid state and how the molecules pack together, including details of any hydrogen bonds involving the carboxylic acid and amine groups. While crystal structures for L-alanine and various derivatives are known, the specific structure for the 2-chloro substituted phenyl derivative is not available. rsc.org

No published single-crystal X-ray diffraction data, such as unit cell parameters or atomic coordinates, for this compound could be located.

Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample (a powder). It produces a characteristic diffraction pattern, or diffractogram, which serves as a fingerprint for a specific crystalline solid. While not providing the atomic-level detail of single-crystal analysis, PXRD is valuable for phase identification, purity assessment, and analysis of crystalline materials.

A PXRD pattern for this compound would consist of a plot of diffraction intensity versus the diffraction angle (2θ). The peak positions and relative intensities are unique to the compound's crystal structure.

No experimental powder X-ray diffraction patterns for this compound are available in the public domain.

Chemical Reactivity and Derivatization Studies of N 2 Chlorophenyl L Alanine

Reactions of the Amino Moiety (N-Substituted Alanine)

The amino group in N-(2-Chlorophenyl)-L-alanine is a secondary amine, a feature that influences its nucleophilicity and reactivity compared to primary amino acids. While the nitrogen atom is already substituted, the remaining N-H bond is available for further reactions.

Amidation and Peptide Coupling

The secondary amine of this compound can act as a nucleophile to attack an activated carboxylic acid, forming a peptide (amide) bond. This allows for the incorporation of the N-substituted alanine (B10760859) residue into a peptide chain from the N-terminus to the C-terminus (N-to-C elongation). youtube.com This process is fundamental in peptide synthesis. The reaction typically requires a coupling reagent to activate the carboxylic acid of the incoming amino acid, thereby facilitating the attack by the moderately nucleophilic secondary amine of this compound.

Common coupling reagents convert the carboxylic acid's hydroxyl group into a better leaving group, preventing a simple acid-base reaction and promoting amide formation. nih.gov The choice of reagent can be critical to ensure high yields and minimize side reactions like epimerization. youtube.com

Table 1: Common Reagents for Peptide Coupling

ReagentFull NameByproductsKey Features
DCC N,N'-DicyclohexylcarbodiimideDicyclohexylurea (DCU)Highly effective and inexpensive, but the DCU byproduct can be difficult to remove. nih.gov
EDC N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochlorideWater-soluble urea (B33335) derivativeByproduct is easily removed by aqueous workup, making it popular for a wide range of applications.
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate-Very efficient and fast-acting, often used for difficult couplings, including those involving sterically hindered or secondary amines. wikipedia.org
T3P® Propylphosphonic AnhydridePhosphate byproductsA versatile reagent that promotes amide bond formation with a simple workup, as the byproducts are water-soluble.

Nucleophilic Substitutions

The nitrogen atom of the amino moiety, bearing a lone pair of electrons, can function as a nucleophile in substitution reactions. Although its reactivity is somewhat diminished by the electronic effects of the attached chlorophenyl group and steric hindrance, it can still participate in various transformations.

One class of reactions is the Michael addition, where the amine adds to an α,β-unsaturated carbonyl compound. This reaction allows for the extension of the side chain. wikipedia.orgacs.org Another key reaction is nucleophilic substitution (SN2) on alkyl halides. While further alkylation on the already substituted nitrogen can be challenging, it is feasible under appropriate conditions, leading to the formation of a tertiary amine. youtube.com

Reactions of the Carboxylic Acid Moiety

The carboxylic acid functional group is a cornerstone of the reactivity of this compound, readily undergoing reactions such as esterification and amidation.

Esterification Reactions

The carboxylic acid can be converted into an ester, a common protecting group strategy in peptide synthesis or a way to modify the compound's solubility and pharmacokinetic properties. Several methods are available for this transformation.

Fischer-Speier Esterification : This classic method involves reacting the amino acid with an alcohol (e.g., methanol, ethanol, isopropanol) in the presence of a strong acid catalyst (e.g., HCl, H₂SO₄). rsc.org

Reaction with Thionyl Chloride : A highly effective method involves first reacting the carboxylic acid with thionyl chloride (SOCl₂) to form an acyl chloride intermediate. This highly reactive intermediate is then treated with the desired alcohol to yield the ester. rsc.org

Enzymatic Esterification : Modern biochemical methods can employ enzymes like lipases to catalyze esterification under mild conditions, offering high selectivity. masterorganicchemistry.com

Table 2: Selected Esterification Methods for Amino Acids

MethodReagentsConditionsNotes
Fischer-Speier Alcohol (e.g., Isopropanol), Acid Catalyst (e.g., HCl)HeatingEquilibrium-driven reaction; often requires excess alcohol. rsc.org
Acyl Chloride Intermediate 1. Thionyl Chloride (SOCl₂) 2. AlcoholTypically at low to room temperatureHighly efficient due to the reactive acyl chloride intermediate. rsc.org
Copper-Catalyzed Acylation Acylating Agent, CuSO₄·5H₂OAqueous, 37 °CA mild, chemoselective method demonstrated for O-acylation of similar amino alcohol structures. libretexts.org
Enzymatic Lipase, AlcoholOptimized temperature (e.g., 54 °C)Environmentally friendly and highly specific, preventing unwanted side reactions. masterorganicchemistry.com

Amide Formation

Perhaps the most significant reaction of the carboxylic acid moiety is its conversion to an amide. This reaction is central to forming peptide bonds where this compound serves as the C-terminal residue. The process requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. researchgate.netnih.govlibretexts.org The same coupling reagents used in peptide synthesis (as listed in Table 1) are employed for this purpose. acsgcipr.org

The general procedure involves dissolving this compound, the desired amine, and a coupling reagent in a suitable solvent. The choice of reagent and conditions can influence the reaction's efficiency and prevent racemization at the chiral center of the alanine. researchgate.net

Reactivity of the Chlorophenyl Substituent

The 2-chlorophenyl ring is generally the least reactive part of the molecule under standard conditions. Aryl chlorides are known for their relative inertness toward classical nucleophilic aromatic substitution (SNAr) unless the ring is activated by potent electron-withdrawing groups (like nitro groups) at the ortho or para positions. acs.orgnih.govlibretexts.org In this compound, no such strong activation exists.

However, the advent of transition metal catalysis, particularly with palladium, has revolutionized the chemistry of aryl halides. These modern methods allow for a variety of cross-coupling reactions at the C-Cl bond, making the chlorophenyl ring a versatile handle for further derivatization. researchgate.net

The most prominent of these is the Buchwald-Hartwig amination . This palladium-catalyzed reaction enables the coupling of the aryl chloride with a primary or secondary amine to form a new C-N bond. wikipedia.org This is a powerful tool for synthesizing complex diarylamines or alkyl-arylamines, which are common structures in pharmaceuticals. nih.gov The reaction typically involves a palladium catalyst, a specialized phosphine (B1218219) ligand, and a base. wikipedia.org

Other palladium-catalyzed cross-coupling reactions, while more challenging with aryl chlorides compared to bromides or iodides, are also possible with modern, highly active catalyst systems. researchgate.net

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions of the Chlorophenyl Group

Reaction NameCoupling PartnerBond FormedCatalyst System (Typical)
Buchwald-Hartwig Amination Amine (R₂NH)C-NPd(0) or Pd(II) precursor, phosphine ligand (e.g., XPhos, RuPhos), base (e.g., NaOtBu) wikipedia.org
Suzuki Coupling Organoboron reagent (R-B(OR)₂)C-CPd catalyst, phosphine ligand, base (e.g., K₂CO₃, Cs₂CO₃) youtube.com
Heck Coupling AlkeneC-CPd catalyst, base (e.g., Et₃N) libretexts.org
Sonogashira Coupling Terminal AlkyneC-C (sp)Pd catalyst, Cu(I) co-catalyst, base (e.g., amine base) libretexts.org

Electrophilic Aromatic Substitutions

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aryl compounds. In this compound, the outcome of EAS is controlled by the competing directing effects of the secondary amine and the chlorine atom.

Directing Effects: The N-alkylamino group (-NH-R) is a powerful activating group, meaning it increases the rate of electrophilic substitution compared to benzene (B151609). It directs incoming electrophiles to the ortho and para positions due to its ability to donate its lone pair of electrons into the benzene ring, stabilizing the positively charged reaction intermediate (the sigma complex). youtube.comorganicchemistrytutor.comlibretexts.org Conversely, the chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, which slows the reaction rate. However, through resonance, it can also donate a lone pair to stabilize a positive charge, making it an ortho-, para-director. youtube.comminia.edu.eg

In this compound, the strong activating effect of the amino group dominates. Therefore, electrophiles are primarily directed to the positions ortho and para to the amino group. The positions on the ring are:

Position 2: Substituted with -Cl

Position 3: ortho to -Cl, meta to -NHR

Position 4: meta to -Cl, para to -NHR

Position 5: para to -Cl, meta to -NHR

Position 6: ortho to -Cl, ortho to -NHR

The combined directing effects favor substitution at positions 4 and 6. Steric hindrance from the bulky L-alanine side chain may influence the ratio of substitution, potentially disfavoring the position 6, which is ortho to the large N-substituent.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
Position on RingRelation to -NHR GroupRelation to -Cl GroupPredicted ReactivityNotes
3metaorthoLowDisfavored by -NHR group.
4parametaHighStrongly favored by -NHR group.
5metaparaLowDisfavored by -NHR group.
6orthoorthoModerate to HighFavored by both groups, but may be sterically hindered.

Due to the high reactivity of arylamines, direct substitution reactions can sometimes lead to polysubstitution or oxidative side reactions. libretexts.orgopenstax.org To achieve monosubstitution and prevent these issues, the amine is often temporarily protected as an amide (e.g., acetanilide). This attenuates the activating effect of the nitrogen, allowing for more controlled reactions. openstax.org

Metal-Catalyzed Cross-Coupling Reactions

The structure of this compound offers two primary handles for metal-catalyzed cross-coupling reactions: the aryl-chloride bond (C-Cl) and the various carbon-hydrogen (C-H) bonds on the aromatic ring.

Reactions at the C-Cl Bond: The chlorine substituent serves as a conventional leaving group for a wide array of palladium-, nickel-, or copper-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Examples include:

Suzuki-Miyaura Coupling: Reaction with boronic acids (Ar-B(OH)₂) to form biaryl compounds.

Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds. acs.org

Heck-Mizoroki Reaction: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

C-H Activation/Functionalization: More recent developments in catalysis allow for the direct functionalization of C-H bonds. youtube.com For N-aryl amino acids, the amino acid moiety itself can act as a directing group, guiding a metal catalyst to a specific C-H bond. nih.govacs.org In the case of this compound, the secondary amine could direct a palladium catalyst to the ortho C-H bond (at position 6), enabling its arylation, alkylation, or alkenylation. rsc.org This approach offers an alternative and often more atom-economical route to derivatization compared to traditional cross-coupling of pre-functionalized substrates.

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions
Reaction NameReactive SiteCoupling PartnerCatalyst (Typical)Bond Formed
Suzuki-MiyauraC-ClAryl/Vinyl Boronic AcidPalladiumC-C
Buchwald-HartwigC-ClAmine (R₂NH)PalladiumC-N
SonogashiraC-ClTerminal AlkynePalladium/CopperC-C (sp)
C-H ArylationC-H (ortho to amine)Aryl HalidePalladiumC-C

Mechanisms of Chemical Transformation

Understanding the mechanisms by which this compound undergoes chemical change is crucial for controlling reaction outcomes and designing new synthetic pathways.

Kinetic Studies of Oxidation and Reduction Pathways

While specific kinetic data for this compound is not extensively documented, studies on related compounds like phenylalanine and chloroaromatics provide valuable insights.

Oxidation Pathways: The oxidation of N-aryl amino acids can proceed through several pathways. The aniline-like nitrogen is susceptible to oxidation, potentially forming radical cations or nitroxides. The L-alanine portion can also be oxidized. For instance, studies on the oxidation of phenylalanine by oxidants like Mn(III) suggest a mechanism involving a free radical intermediate. researchgate.net L-phenylalanine oxidase, an enzyme, can catalyze both the oxidation and oxygenation of phenylalanine, converting it to the corresponding α-keto acid. nih.gov The rates of such reactions are typically dependent on the concentrations of the substrate, the oxidant, and pH.

Reduction Pathways: The primary pathway for reduction involves the chloro-substituent. Catalytic hydrogenation is a common method for the reduction of aryl halides (dehalogenation). organic-chemistry.org The reaction typically proceeds on the surface of a metal catalyst like palladium on carbon (Pd/C). The rate of dehalogenation can be influenced by the choice of catalyst, solvent, and the presence of catalyst poisons, which are sometimes added intentionally to prevent dechlorination when reducing another functional group, such as a nitro group to an amine. google.com For example, a process for hydrogenating chlorinated nitroaromatics uses thiophene (B33073) as a dechlorination inhibitor to selectively reduce the nitro group while preserving the C-Cl bond. google.com The reduction of the aryl chloride bond on this compound to yield N-phenyl-L-alanine would likely follow a similar surface-catalyzed mechanism.

Table 3: Representative Kinetic Data for Oxidation of Related Amino Acids
SubstrateOxidantKey Kinetic FindingReference
PhenylalanineMn(III)Free radical mechanism proposed; Activation Energy = 91.54 kJ/mol. researchgate.net
L-PhenylalanineL-phenylalanine oxidase (enzyme)Kₘ = 11.1 µM for L-phenylalanine. Competitive inhibition by phenylacetic acid. nih.gov
β-PhenylalaninePeroxomonosulphateRate is ~10⁵ times faster in the presence of formaldehyde (B43269) (catalyst) due to Schiff base formation. capes.gov.br

Catalytic Reaction Mechanisms

Mechanism of Catalytic Hydrogenation: The catalytic hydrogenation of the chloro-substituent follows a well-established mechanism for heterogeneous catalysis. libretexts.org The process begins with the adsorption of hydrogen gas and the substrate, this compound, onto the surface of the metal catalyst (e.g., Pd, Pt). On the catalyst surface, the H-H bond of molecular hydrogen is cleaved to form adsorbed hydrogen atoms. The C-Cl bond of the adsorbed substrate is then cleaved, and new C-H bonds are formed sequentially, leading to the dechlorinated product, N-phenyl-L-alanine, which then desorbs from the catalyst surface. researchgate.net

Mechanism of Metal-Catalyzed Cross-Coupling: The mechanism for palladium-catalyzed cross-coupling reactions, such as a Suzuki-Miyaura coupling at the C-Cl bond, generally proceeds through a catalytic cycle: youtube.com

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of this compound, forming a Pd(II) complex.

Transmetalation: The organic group from the coupling partner (e.g., the aryl group from an organoboron reagent) is transferred to the palladium center, displacing the chloride.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The mechanism for C-H activation often involves a concerted metalation-deprotonation (CMD) step, where the C-H bond is broken with the assistance of a ligand or base, often the amino acid itself, which acts as an internal proton acceptor. nih.govacs.org

Rearrangement Pathways

Rearrangement reactions are less commonly reported for stable N-aryl amino acids like this compound under typical conditions. However, rearrangements can be integral to the synthesis of the core structure or can occur under specific, often harsh, conditions.

For instance, the synthesis of α-amino acids can be achieved through the Hofmann or Beckmann rearrangements of specifically designed precursors. beilstein-journals.org The Hofmann rearrangement involves the conversion of a primary amide to a primary amine with one fewer carbon atom, while the Beckmann rearrangement transforms an oxime into an amide. wikipedia.org These methods highlight the strategic use of molecular rearrangements to construct the amino acid framework.

The Bamberger rearrangement involves the acid-catalyzed rearrangement of N-phenylhydroxylamines to p-aminophenols. wiley-vch.de While this compound itself would not undergo this reaction, its potential N-hydroxy precursor could. This illustrates a potential rearrangement pathway for closely related derivatives. Specific rearrangement pathways for the this compound skeleton itself are not well-documented in the literature, suggesting its general structural stability.

Theoretical and Computational Chemistry Investigations of N 2 Chlorophenyl L Alanine

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the intricacies of molecular systems at the electronic level.

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity and physical properties. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. For derivatives of L-alanine, DFT calculations using methods like B3LYP with a 6-31G(d,p) basis set are employed to determine these orbitals. koreascience.kr The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) analysis is another critical technique used to understand intermolecular electronic interactions and their stabilization energies. researchgate.net This analysis provides a detailed picture of the electron density distribution and the nature of bonding within the molecule.

Prediction of Spectroscopic Parameters

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) is commonly used to calculate electronic absorption and emission spectra (UV-Vis and fluorescence). researchgate.net

For vibrational spectroscopy, DFT calculations can predict the frequencies of infrared (IR) and Raman spectra. For instance, in related compounds, the out-of-plane bending vibrations of C-C-H have been computed and show good agreement with experimental FTIR data. researchgate.net The presence of specific functional groups, such as a chlorine atom, can cause shifts in vibrational frequencies, which can be accurately predicted by these computational methods. researchgate.net

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated using DFT, providing valuable information for structural elucidation. researchgate.net

Energetics and Thermodynamics of Chemical Processes

Quantum chemical calculations can be used to determine the energetics and thermodynamics of various chemical processes. For example, the dimerization energies of related compounds, stabilized by hydrogen bonds and π-π stacking interactions, have been calculated to be significant, on the order of -31 to -33 kcal/mol. nih.gov These calculations help in understanding the stability of different molecular assemblies.

Furthermore, ab initio molecular dynamics simulations can be used to study the decomposition pathways of amino acids under specific conditions, providing insights into the reaction mechanisms and identifying stable intermediates and products.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and intermolecular interactions.

Conformational Analysis in Solution and Condensed Phases

MD simulations are extensively used to explore the conformational landscape of molecules in different environments. For alanine-containing peptides, MD simulations have been used to determine the populations of different conformational states, such as poly-L-proline II helix and β-extended structures. nih.gov These simulations, often combined with experimental data from NMR, can provide a detailed understanding of the backbone angle distributions. nih.gov

Studies on alanine (B10760859) dipeptide have utilized MD simulations to investigate conformational dynamics under the influence of external factors like electric fields, revealing different time scales for conformational and orientational dynamics. nih.gov

Intermolecular Interaction Studies

MD simulations are also crucial for studying non-covalent interactions that govern molecular recognition and self-assembly.

Hydrogen Bonding: Hydrogen bonds play a critical role in the structure and function of biomolecules. In simulations of alanine, the formation and breaking of hydrogen bonds with surrounding water molecules are key steps in its reactive processes. mdpi.com MD simulations can track the dynamics of these hydrogen bonds, revealing their lifetimes and geometries. mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful computational method used to analyze the electron density of a molecule to characterize the nature of chemical bonds and non-covalent interactions. For a molecule like N-(2-Chlorophenyl)-L-alanine, a QTAIM analysis would provide deep insights into the intramolecular forces that govern its conformational preferences.

This analysis focuses on identifying bond critical points (BCPs) in the electron density. The properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the type of interaction. For instance, a negative Laplacian indicates a shared-electron interaction typical of covalent bonds, while a positive Laplacian suggests a closed-shell interaction, characteristic of hydrogen bonds, van der Waals forces, and steric repulsion.

In the context of this compound, QTAIM would be instrumental in:

Quantifying Intramolecular Hydrogen Bonds: Analyzing the potential hydrogen bond between the carboxylic acid proton and the amine nitrogen, or between the amine protons and the carbonyl oxygen.

Evaluating the Influence of the Chlorine Atom: Assessing how the electron-withdrawing nature of the chlorine atom on the phenyl ring alters the electron density distribution across the molecule and influences the strength of intramolecular interactions.

A hypothetical table of QTAIM data for a stable conformer of this compound is presented below to illustrate the expected findings.

Interactive Table: Hypothetical QTAIM Parameters for Intramolecular Interactions in this compound

Interacting AtomsInteraction TypeElectron Density (ρ) (a.u.)Laplacian of Electron Density (∇²ρ) (a.u.)
O-H···NHydrogen Bond0.0350.120
N-H···O=CHydrogen Bond0.0280.095
C-H···πWeak Hydrogen Bond0.0090.030
Cl···H-CHalogen Bond0.0120.045

Note: These values are illustrative and would need to be determined through actual quantum chemical calculations.

Coupled-Perturbed Lennard-Jones/Pixel (CLP-Pixel) Method

The CLP-Pixel method is a computational approach for analyzing intermolecular and intramolecular interaction energies. It partitions the interaction energy into its fundamental components: Coulombic (electrostatic), polarization, dispersion, and exchange-repulsion. This method provides a more detailed and chemically intuitive picture of the forces at play than a simple total interaction energy value.

The "Pixel" part of the name refers to the method's analysis of the electron density of one molecule (or molecular fragment) as it interacts with the electron density of another, pixel by pixel. This allows for a visual and quantitative mapping of the interaction energies across the molecular surfaces.

For this compound, a CLP-Pixel analysis would be applied to understand how the different functional groups within the molecule interact with each other to stabilize a particular conformation. For example, it could be used to dissect the interaction between the 2-chlorophenyl ring and the L-alanine side chain.

The analysis would yield energy values for each component, as shown in the hypothetical table below.

Interactive Table: Hypothetical CLP-Pixel Interaction Energy Components for this compound Conformer

Interaction ComponentEnergy (kJ/mol)
Coulombic (Electrostatic)-25.5
Polarization-8.2
Dispersion-35.1
Exchange-Repulsion+18.7
Total Interaction Energy -50.1

Note: These values are hypothetical and serve to illustrate the output of a CLP-Pixel calculation.

This detailed energy decomposition allows researchers to identify the dominant forces driving the molecule's folding and structure. For instance, a significant dispersion energy component would highlight the importance of van der Waals forces in the stability of the conformer.

Reaction Pathway Modeling and Transition State Analysis

Reaction pathway modeling is a computational technique used to map out the energetic landscape of a chemical reaction. It involves identifying the minimum energy structures of reactants, products, and any intermediates, as well as the transition states that connect them. Transition state analysis focuses on the properties of these high-energy structures to understand the kinetics and mechanism of a reaction.

For this compound, this type of modeling could be applied to various hypothetical or observed reactions, such as:

Peptide Bond Formation: Modeling the reaction of this compound with another amino acid to form a dipeptide. This would involve calculating the activation energy for the formation of the amide bond.

Cyclization Reactions: Investigating the intramolecular reaction pathways leading to the formation of cyclic derivatives, such as lactams.

Degradation Pathways: Studying the mechanisms of chemical or enzymatic degradation of the molecule.

The primary outputs of such a study are a reaction coordinate diagram, which plots the energy of the system as a function of the reaction progress, and the geometric and energetic properties of the transition state.

Interactive Table: Hypothetical Energetic Data for a Reaction of this compound

SpeciesRelative Energy (kJ/mol)
Reactants0.0
Transition State 1+85.3
Intermediate-15.2
Transition State 2+60.7
Products-45.8

Note: This data is for a hypothetical two-step reaction and would be determined computationally.

By analyzing the structure of the transition state, chemists can gain insights into which bonds are being formed and broken and how the substituents on the molecule (like the 2-chloro group) affect the reaction rate. This understanding is fundamental to controlling chemical reactions and designing new synthetic routes.

Advanced Analytical Methodologies for Detection and Quantification in Research

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of amino acids and their derivatives due to its versatility and efficiency. Both derivatization-based and label-free methods are employed for the analysis of compounds like N-(2-Chlorophenyl)-L-alanine.

Derivatization-Based HPLC Analysis for Amino Acid Derivatives

Due to the absence of strong chromophores in many amino acids, pre-column or post-column derivatization is a common strategy to enhance their detection by UV-Vis or fluorescence detectors. youtube.com This involves reacting the amino acid with a labeling agent to form a derivative with favorable chromatographic and detection properties.

For the analysis of amino acid derivatives such as this compound, several derivatization reagents are available. A widely used reagent is 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), also known as Marfey's reagent. nih.gov This reagent reacts with the primary amine group of the amino acid, and the resulting derivatives can be separated by reversed-phase HPLC and detected at 340 nm. nih.gov This method has been shown to provide excellent resolution for a mixture of 20 amino acid derivatives. nih.gov Another common derivatizing agent is 4-nitrophenylisothiocyanate, which forms stable thiocarbamyl derivatives suitable for liquid chromatography with detection limits in the picomole range. capes.gov.br

Automated pre-column derivatization systems integrated with HPLC autosamplers have significantly improved the throughput and reproducibility of this approach by minimizing manual sample handling and potential human error. youtube.comnih.gov

Table 1: Common Derivatization Reagents for HPLC Analysis of Amino Acids

Derivatization ReagentAbbreviationDetection MethodKey Features
1-fluoro-2,4-dinitrophenyl-5-L-alanine amideFDAA (Marfey's Reagent)UV (340 nm)Provides excellent resolution of amino acid derivatives. nih.gov
4-nitrophenylisothiocyanate---UV (254 or 340 nm)Forms stable derivatives with low detection limits. capes.gov.br
6-aminoquinolyl-N-hydroxysuccinimidyl carbamateAQCFluorescenceFrequently used for the detection of amino acids like β-N-methylamino-l-alanine (BMAA). researchgate.net
9-fluorenylmethyl chloroformateFMOCFluorescenceAllows for the simultaneous quantification of primary and secondary amino acids. nih.gov
o-phthalaldehydeOPAFluorescenceUsed in combination with a thiol for the analysis of primary amino acids. nih.gov

Label-Free HPLC Methods (e.g., HILIC)

While derivatization is effective, it can sometimes be laborious. Label-free methods offer a more direct approach to amino acid analysis. Hydrophilic Interaction Liquid Chromatography (HILIC) is a prominent label-free technique for retaining and separating polar compounds like amino acids on a polar stationary phase. helixchrom.comnih.gov

In HILIC, a high concentration of a less polar organic solvent is used in the mobile phase, which promotes the partitioning of polar analytes into a water-enriched layer on the surface of the stationary phase. By using a mixed-mode column that combines reversed-phase and cation exchange mechanisms, underivatized amino acids can be effectively separated. helixchrom.com The retention and separation are influenced by the pH of the mobile phase, which affects the ionization state of the amino acids. helixchrom.com

Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for the analysis of complex mixtures. springernature.comnih.gov Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are particularly valuable for the unambiguous identification and quantification of compounds like this compound. nih.govchemijournal.com

GC-MS requires the analyte to be volatile and thermally stable. chemijournal.com For non-volatile amino acids, derivatization is necessary to increase their volatility. The separated components are then introduced into the mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio and fragmentation patterns. researchgate.net

LC-MS is highly suitable for the analysis of a wide range of compounds, including those that are not amenable to GC. saspublishers.com The liquid chromatograph separates the components of the mixture, which are then ionized and analyzed by the mass spectrometer. researchgate.net LC-MS/MS, or tandem mass spectrometry, adds another layer of specificity by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. This technique is highly sensitive and selective, making it ideal for trace analysis in complex matrices. nih.govnih.gov A study on the analysis of N-oleoyl glycine (B1666218) and N-oleoyl alanine (B10760859) demonstrated the reliability and robustness of HPLC-MS/MS for quantifying these analytes in biological samples. nih.gov

Table 2: Comparison of Hyphenated Analytical Techniques

TechniquePrincipleAdvantagesConsiderations
GC-MS Separates volatile and thermally stable compounds by GC, followed by detection and identification by MS. chemijournal.comresearchgate.netHigh resolution, provides structural information. researchgate.netRequires derivatization for non-volatile compounds like amino acids. cdc.gov
LC-MS/MS Separates compounds by LC, followed by detection and structural analysis using tandem MS. nih.govresearchgate.netHigh sensitivity and selectivity, applicable to a wide range of compounds. nih.govsaspublishers.comMatrix effects can influence ionization and quantification.

Chromatographic Separation Techniques for Enantiomers

Since this compound is a chiral compound, the separation of its enantiomers is often necessary. Chiral chromatography is the primary method for achieving this separation. This can be accomplished using either direct or indirect methods.

The direct method involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Various types of CSPs are available, including those based on cyclodextrins and macrocyclic antibiotics. sigmaaldrich.comresearchgate.net For instance, a study on the separation of N-(2-ethyl-6-methylphenyl)alanine enantiomers found that 2,6-di-O-methyl-beta-cyclodextrin was effective. researchgate.netjlu.edu.cn

The indirect method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column.

Capillary electrophoresis (CE) is another powerful technique for enantiomeric separation. chromatographyonline.com By adding a chiral selector, such as a cyclodextrin, to the background electrolyte, differential migration of the enantiomers can be achieved, leading to their separation. researchgate.netjlu.edu.cn

Applications As a Chemical Building Block and in Materials Science Research

Utilization in Asymmetric Synthesis as a Chiral Synthon

A chiral synthon is a stereochemically pure building block used in the synthesis of other chiral molecules. The inherent chirality of N-(2-Chlorophenyl)-L-alanine, derived from the L-alanine backbone, makes it a potential candidate for use in asymmetric synthesis.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. Following the reaction, the auxiliary is removed. Chiral ligands are used to create chiral catalysts, often metal-based, that can induce enantioselectivity in a reaction.

A thorough review of publicly available scientific literature reveals no specific studies detailing the use of this compound in the development of chiral auxiliaries or as a ligand in catalysis. While the structural motifs of N-acylated amino acids are common in such applications, research has not yet been published on the specific utility of this compound for these purposes.

The stereocenter of this compound can theoretically be transferred to new, more complex molecules, making it a potential precursor for chirally pure synthetic targets.

However, there is a lack of published research demonstrating the use of this compound as a precursor for the synthesis of specific chirally pure molecules. The scientific community has not yet reported on its application in the total synthesis of natural products or in the preparation of chiral pharmaceuticals or agrochemicals.

Polymer Chemistry and Peptide Chemistry Applications

Amino acid derivatives are frequently used as monomers in the synthesis of polymers such as polyamides and peptoids, which can have applications ranging from biodegradable materials to biomimetics.

Polyamides are polymers containing repeating amide linkages. The incorporation of chiral monomers like this compound could lead to the formation of stereoregular polyamides with specific, predictable three-dimensional structures and properties.

Currently, there are no available research articles or patents that describe the polymerization of this compound to form stereoregular polyamides. The influence of the 2-chlorophenyl substituent on the polymerization process and the properties of the resulting polymer have not been investigated in the public domain.

Poly(β-peptoid)s are a class of peptidomimetics with the side chain attached to the nitrogen atom of a β-amino acid monomer unit. These polymers are of interest for their potential biological activity and stability. nih.govnih.govchinesechemsoc.orgdoi.orgpeptoids.org

Despite the general interest in N-substituted β-amino acids for peptoid synthesis, there is no specific literature available on the use of a β-alanine derivative of this compound as a monomer for the synthesis of N-substituted poly(β-peptoid)s.

Non-Clinical Chemical Probe Development for Reaction Mechanism Studies

Chemical probes are small molecules used to study and manipulate biological systems or chemical reactions. The specific electronic and steric properties of this compound could potentially be utilized to probe the mechanisms of certain chemical reactions.

A comprehensive search of the chemical literature did not yield any studies where this compound has been developed or utilized as a non-clinical chemical probe for the investigation of reaction mechanisms.

Role in Catalyst Design and Development (e.g., Organocatalysis)

While direct and extensive research specifically detailing the catalytic applications of this compound is not widely documented in publicly available literature, its structural motifs as a chiral N-aryl amino acid provide a strong basis for its potential role as a valuable building block in the design and development of catalysts, particularly in the field of asymmetric organocatalysis. The principles of organocatalysis often rely on the use of small, chiral organic molecules to accelerate chemical reactions and control their stereochemical outcome. Amino acids and their derivatives are a cornerstone of this field.

N-substituted amino acids, a class to which this compound belongs, have been investigated as organocatalysts. mdpi.com The presence of both a secondary amine and a carboxylic acid group allows for bifunctional activation of substrates, a common strategy in organocatalysis. For instance, the amine can form an enamine or iminium ion intermediate with a carbonyl compound, while the carboxylic acid can act as a Brønsted acid to activate the electrophile. L-alanine itself, the parent amino acid of this compound, has been shown to be a simple yet effective stereoselective organocatalyst in reactions like the aldol reaction. researchgate.net

The introduction of an N-aryl group, in this case, a 2-chlorophenyl group, can significantly influence the steric and electronic properties of the potential catalyst. This modification can create a more defined chiral pocket, enhancing enantioselectivity in catalytic transformations. The electronic nature of the substituted aromatic ring can also modulate the acidity and nucleophilicity of the catalyst's functional groups, thereby fine-tuning its reactivity and selectivity.

Furthermore, N-aryl amino acids are recognized as important precursors for the synthesis of chiral ligands for transition metal catalysis. The development of chiral ligands is crucial for asymmetric catalysis, where a chiral ligand coordinates to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction. nih.gov While specific examples for this compound are scarce, the general methodology for creating chiral ligands from amino acids is well-established. core.ac.uk There is also a known biocatalytic pathway for the asymmetric synthesis of N-aryl-functionalized amino acids, which could be adapted for producing such building blocks. acs.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-Chlorophenyl)-L-alanine, and how can reaction efficiency be optimized?

  • Methodological Answer : A common approach involves coupling 2-chloroaniline with L-alanine derivatives using activating agents like thionyl chloride (SOCl₂) in anhydrous solvents (e.g., dichloromethane). Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of aniline to acid), maintaining inert atmospheres to prevent hydrolysis, and post-synthesis purification via recrystallization or column chromatography . For chiral purity, ensure enantiomeric retention by avoiding racemization-prone conditions (e.g., high temperatures or strong bases) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–7.8 ppm for chlorophenyl) and α-carbon signals (δ 4.0–4.5 ppm for alanine’s chiral center). Coupling patterns distinguish substituent positions .
  • FT-IR : Confirm amide bonds (C=O stretch ~1650–1680 cm⁻¹) and aromatic C-Cl vibrations (~550–650 cm⁻¹) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ions (e.g., [M+H]+ for C₉H₁₁ClN₂O₂: calc. 214.0512) and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in halogenated amino acid derivatives like this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal for determining bond angles, dihedral conformations, and non-covalent interactions (e.g., Cl···H hydrogen bonds). For example, monoclinic systems (space group P21/n) with unit cell parameters (e.g., a = 11.137 Å, b = 4.852 Å, c = 21.520 Å) can be refined using SHELXL to resolve disorder or twinning issues. Pair experimental data with DFT calculations for electronic structure validation .

Q. What strategies mitigate contradictions in bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies in IC₅₀ values or receptor-binding assays often arise from stereochemical impurities or solvent effects. Use chiral HPLC to verify enantiopurity (>99% ee) and standardized solvent systems (e.g., DMSO for solubility). Cross-validate results with orthogonal assays (e.g., SPR for binding kinetics and cellular viability assays) .

Q. How can metabolomic approaches elucidate the pharmacological role of this compound?

  • Methodological Answer : Integrate LC-MS-based metabolomics to track metabolite levels (e.g., N-acylated derivatives) in biological matrices. Multivariate analysis (VIP >1, p <0.05) identifies associations with clinical endpoints (e.g., progression-free survival in oncology models). For instance, downregulation of N-(3-Indolylacetyl)-L-alanine correlates with improved therapeutic outcomes, suggesting similar pathways for halogenated analogs .

Q. What computational tools predict the impact of chlorophenyl substituents on protein-ligand interactions?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model steric/electronic effects of the 2-chloro group on binding affinity. Parameterize force fields using crystallographic data (e.g., halogen bonding potentials) and validate with free-energy perturbation (FEP) calculations .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions and chiral purity checks.
  • Structural Analysis : Combine SCXRD with spectroscopic validation.
  • Bioactivity : Use standardized assays and orthogonal validation.
  • Data Integration : Leverage metabolomics and computational modeling for mechanistic insights.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.